
Pritelivirmesilat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Clinical Development
Pritelivir mesylate is currently in various phases of clinical trials:
- Phase III Trials : Focused on HSV infections, particularly genital herpes type 2 .
- Phase II Trials : Targeting genital herpes with promising results indicating a favorable likelihood of approval based on historical data .
Antiviral Efficacy
Pritelivir mesylate has demonstrated significant antiviral properties against both HSV-1 and HSV-2. In vitro studies report an IC50 value of approximately 0.02 μM, indicating high potency against these viruses .
Comparative Studies
A series of comparative studies have highlighted pritelivir's efficacy relative to existing treatments like acyclovir and valacyclovir. For instance:
- In murine models, pritelivir showed a significantly lower effective dose compared to valacyclovir (ED50 values: HSV-1: 0.5 mg/kg vs. 17 mg/kg for valacyclovir) demonstrating superior efficacy in reducing viral loads and preventing lesions .
Combination Therapies
Research is also exploring the potential of pritelivir mesylate in combination therapies with other antiviral agents. This strategy aims to enhance treatment efficacy and minimize resistance development. The compound's unique mechanism allows it to be paired with traditional nucleoside analogues to potentially improve patient outcomes .
Comparative Efficacy Against HSV
Treatment | Effective Dose (ED50) | Viral Load Reduction | Lesion Prevention |
---|---|---|---|
Pritelivir | 0.5 mg/kg | Significant | Yes |
Valacyclovir | 17 mg/kg | Moderate | No |
Acyclovir | 22 mg/kg | Moderate | No |
Solubility Profile
The solubility characteristics of pritelivir mesylate compared to its free base form are crucial for its formulation:
Excipient | Saturated Solubility (mg/ml) |
---|---|
Pritelivir Free Base | 0.3 |
Pritelivir Mesylate | 0.7 |
PEG 400 | 78.7 |
Glycerin | 0.5 |
This solubility data is essential for optimizing formulations for oral, topical, and vaginal administration routes.
Case Studies
- Animal Models : In studies involving immunocompetent mice infected with HSV-1, pritelivir administration led to a complete reduction in viral titers within two days post-treatment, showcasing its rapid action compared to other antivirals .
- Clinical Trials : Preliminary results from Phase II trials indicate that patients receiving pritelivir mesylate experienced fewer recurrences of genital herpes compared to those treated with standard therapies, suggesting a potential shift in treatment paradigms for this condition .
Wirkmechanismus
Target of Action
Pritelivir mesylate primarily targets the Herpes Simplex Virus (HSV) helicase-primase complex . This complex plays a crucial role in the replication of the virus’s DNA, making it a key target for antiviral drugs .
Mode of Action
Pritelivir mesylate is a member of the helicase-primase inhibitors (HPI), a novel class of direct-acting antiviral drugs . It acts by inhibiting the helicase-primase complex, thereby preventing the de novo synthesis of viral DNA . This mode of action is distinct from other antiviral agents used for treating HSV infections, which typically target the viral DNA polymerase .
Biochemical Pathways
By inhibiting the helicase-primase complex, Pritelivir mesylate disrupts the HSV DNA replication process . This prevents the virus from multiplying, thereby limiting the spread of the infection within the host .
Pharmacokinetics
Pritelivir mesylate is administered orally, topically, and through vaginal routes . The drug is fast disintegrating, i.e., within 1-2 minutes . Its dissolution properties are mainly driven by the drug substance characteristics . .
Result of Action
The inhibition of the helicase-primase complex by Pritelivir mesylate results in a significant reduction in the replication of the HSV DNA . This leads to a decrease in the severity and frequency of HSV outbreaks . In clinical trials, Pritelivir mesylate has shown strong clinical efficacy and a good safety profile .
Action Environment
Pritelivir mesylate is particularly effective in the treatment of HSV infections in immunocompromised patients, whose infections have become resistant to acyclovir . The drug’s efficacy can be influenced by factors such as the patient’s immune status and the presence of drug-resistant strains of the virus . Current therapies for these patients can lead to severe side effects, including renal failure . These recent results reinforce the potential of Pritelivir mesylate and its novel mode of action as a well-tolerated, efficacious, and convenient oral treatment option .
Biochemische Analyse
Biochemical Properties
Pritelivir Mesylate is an inhibitor of the viral helicase-primase complex . This complex is essential for the replication of the herpes simplex virus, and by inhibiting it, Pritelivir Mesylate prevents the virus from multiplying .
Cellular Effects
Pritelivir Mesylate exhibits antiviral activity in vitro and in animal models of herpes simplex virus (HSV) infection . It is active against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) with an IC50 of 0.02 μM against HSV1-2 .
Molecular Mechanism
The molecular mechanism of Pritelivir Mesylate involves the inhibition of the viral helicase-primase complex . This complex is responsible for unwinding the double-stranded DNA of the virus, which is a crucial step in viral replication. By inhibiting this complex, Pritelivir Mesylate prevents the virus from replicating .
Temporal Effects in Laboratory Settings
Pritelivir Mesylate has shown strong clinical efficacy and a good safety profile in phase 2 trials . The phase 2 part of the trial showed very encouraging results in terms of healing of cutaneous lesions within 28 days of treatment with Pritelivir Mesylate .
Dosage Effects in Animal Models
In a lethal mouse challenge model, Pritelivir treatment significantly increased survival . Even the lowest dose of 0.3 mg/kg was effective in increasing survival to 53% .
Metabolic Pathways
The major metabolic pathway of Pritelivir Mesylate is amide hydrolysis, leading to the formation of amino thiazole sulfonamide (ATS) and pyridinyl phenyl acetic acid (PPA) .
Transport and Distribution
Pritelivir Mesylate is administered orally . After administration, it is absorbed and distributed within the body where it exerts its antiviral effects .
Vorbereitungsmethoden
Die Synthese von AIC316 (Mesylat) beinhaltet die Herstellung einer Thiazolylamidverbindung. Der Syntheseweg umfasst die Reaktion von N-Methyl-N-(4-Methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-[4-(Pyridin-2-yl)phenyl]acetamid mit Methansulfonsäure, um das Mesylatsalz zu bilden . Industrielle Produktionsverfahren sind so konzipiert, dass eine hohe Reinheit und Ausbeute sichergestellt wird, wobei häufig mehrere Reinigungsschritte erforderlich sind, um die gewünschte Produktqualität zu erreichen .
Analyse Chemischer Reaktionen
AIC316 (Mesylat) unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion kann unter bestimmten Bedingungen auftreten und zur Bildung von oxidierten Derivaten führen.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen der Verbindung zu modifizieren.
Substitution: Verschiedene Substitutionsreaktionen können durchgeführt werden, um verschiedene Substituenten in das Molekül einzuführen.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Halogenierungsmittel für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Biologische Aktivität
Pritelivir mesylate (AIC-316, BAY 57-1293) is an emerging antiviral compound primarily under development for the treatment of herpes simplex virus (HSV) infections, including genital herpes (HSV-2) and herpes labialis. This article provides a comprehensive overview of the biological activity of Pritelivir mesylate, focusing on its mechanism of action, efficacy in clinical trials, and comparative studies with existing antiviral therapies.
Pritelivir functions as a helicase-primase inhibitor , targeting the viral helicase-primase complex essential for HSV replication. Specifically, it inhibits the enzymatic activity of the helicase and primase components, preventing viral DNA replication. This action occurs early in the HSV replication cycle, effectively blocking the expression of early and late viral genes and leading to a reduction in viral load within infected cells .
Clinical Development
Pritelivir mesylate is currently in Phase III clinical trials, demonstrating promising results against both acyclovir-sensitive and acyclovir-resistant HSV strains. Previous studies have highlighted its superior efficacy compared to traditional antivirals like valacyclovir. For instance, in a comparative study involving 151 patients, Pritelivir showed a significant reduction in genital HSV shedding compared to valacyclovir (2.4% vs. 5.3% overall shedding rates) with a relative risk of 0.42 .
Table: Clinical Efficacy Comparison Between Pritelivir and Valacyclovir
Efficacy Measure | Pritelivir (n=75) | Valacyclovir (n=76) | Relative Risk (95% CI) | P Value |
---|---|---|---|---|
Overall Genital HSV Shedding (%) | 2.4 | 5.3 | 0.42 (0.21 to 0.82) | .01 |
Subclinical HSV Shedding (%) | 1.8 | 4.1 | 0.40 (0.20 to 0.81) | .01 |
Lesional HSV Shedding (%) | 29.9 | 37.1 | 0.86 (0.22 to 3.30) | .76 |
Pharmacokinetics and Safety Profile
Pritelivir exhibits favorable pharmacokinetic properties, with good oral bioavailability and a half-life conducive for once-daily dosing regimens. Its safety profile has been assessed in various studies, showing tolerability similar to or better than existing treatments for HSV .
Resistance Studies
Resistance to antiviral therapies is a significant concern in managing HSV infections. Pritelivir has demonstrated effectiveness against drug-resistant strains, which is critical for immunocompromised patients who are more susceptible to severe HSV manifestations . Studies indicate that mutations in the helicase-primase complex can lead to resistance; however, Pritelivir maintains efficacy by binding simultaneously to both helicase and primase components .
Comparative Potency
In preclinical models, Pritelivir has shown significantly higher potency than existing antiviral agents such as acyclovir and ganciclovir, particularly against HSV-1 and HSV-2 strains . The effective dose (ED50) values indicate that Pritelivir is more effective at lower concentrations compared to these established treatments.
Table: Comparative Potency of Antiviral Agents
Antiviral Agent | ED50 (mg/kg) | Relative Potency Compared to Pritelivir |
---|---|---|
Pritelivir | <1 | - |
Acyclovir | >5 | Inferior |
Ganciclovir | >2 | Inferior |
Eigenschaften
IUPAC Name |
methanesulfonic acid;N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-(4-pyridin-2-ylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2.CH4O3S/c1-12-17(27(19,24)25)26-18(21-12)22(2)16(23)11-13-6-8-14(9-7-13)15-5-3-4-10-20-15;1-5(2,3)4/h3-10H,11H2,1-2H3,(H2,19,24,25);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAJHCGEURRDOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N(C)C(=O)CC2=CC=C(C=C2)C3=CC=CC=N3)S(=O)(=O)N.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1428333-96-3 | |
Record name | Pritelivir mesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1428333963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PRITELIVIR MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ8YD6U328 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.